molecular formula C17H25N3O2S B1666892 Almotriptan CAS No. 154323-57-6

Almotriptan

カタログ番号: B1666892
CAS番号: 154323-57-6
分子量: 335.5 g/mol
InChIキー: WKEMJKQOLOHJLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Almotriptan is a triptan medication primarily used for the treatment of migraine headaches. It belongs to a class of medications known as selective serotonin receptor agonists. This compound was discovered and developed by Almirall and was patented in 1992. It received approval for medical use in 2000 .

準備方法

The synthesis of Almotriptan involves several key steps. One method includes the methylation of 3-[5-(1-pyrrolidinyl sulfonyl methyl)-1H-indol-yl]ethane amine. This is followed by treating the crude this compound with hydroxy benzoic acid to yield the hydroxy benzoic acid addition salt of this compound. The addition salt is then converted to this compound, which is subsequently salified to its pharmaceutically acceptable salts .

化学反応の分析

Almotriptan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed on this compound to modify its chemical structure.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Clinical Applications

1. Acute Treatment of Migraine

Almotriptan is primarily indicated for the acute treatment of moderate to severe migraine attacks, with or without aura. Clinical trials have demonstrated its effectiveness in providing pain relief and reducing the severity of migraine symptoms.

  • A randomized double-blind study by Pascual et al. showed that this compound at doses of 6.25 mg and 12.5 mg significantly reduced migraine pain compared to placebo, achieving pain relief rates of 60% and 70%, respectively, at two hours post-administration .
  • In another study comparing this compound with sumatriptan, both doses of this compound (12.5 mg and 25 mg) provided significant pain relief within two hours after treatment .

2. Menstrual Migraine

This compound has also been studied for its efficacy in treating menstrual migraines. A specific clinical trial indicated that this compound is effective in alleviating symptoms associated with migraines triggered by hormonal changes during menstruation .

Pharmacological Properties

Mechanism of Action

This compound's pharmacological action involves selective agonism at serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This action leads to:

  • Vasoconstriction : this compound induces vasoconstriction of cranial blood vessels, which helps alleviate migraine symptoms.
  • Inhibition of Neuropeptide Release : It reduces the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), contributing to its therapeutic effects .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations reached within 1-2 hours.
  • Half-life : Approximately 3 to 4 hours, allowing for effective management of acute migraine episodes.
  • Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes, leading to active metabolites that contribute to its clinical effects .

Case Studies

Case Study Overview

Several case studies have highlighted the real-world effectiveness and tolerability of this compound in diverse patient populations:

  • Elderly Patients : A case study involving elderly patients demonstrated that this compound was well-tolerated and effective in managing acute migraines without significant adverse effects .
  • Pregnant Women : Limited studies suggest that this compound may be considered for use during pregnancy when benefits outweigh risks; however, more research is needed to establish safety profiles in this demographic.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other triptans based on clinical trial data:

Medication Dosage Pain Relief at 2 Hours (%) Pain-Free Rate (%) Adverse Events (%)
This compound6.25 mg60Not specifiedLow
This compound12.5 mg70Not specifiedLow
Sumatriptan100 mg63.7Not specifiedModerate
Placebo-38Not specifiedLow

作用機序

Almotriptan exerts its effects by binding with high affinity to serotonin 5-HT1B and 5-HT1D receptors. This binding leads to the vasoconstriction of cranial blood vessels, which helps redistribute blood flow and alleviate migraine symptoms. This compound also stops pain signals from being sent to the brain and prevents the release of certain natural substances that cause pain, nausea, and other migraine symptoms .

類似化合物との比較

Almotriptan is compared with other triptans, such as sumatriptan, rizatriptan, and zolmitriptan. While all these compounds are used to treat migraines, this compound has a higher oral bioavailability and a lower recurrence rate of headaches compared to some other triptans. It also has fewer central nervous system side effects and chest symptoms, making it a preferred choice for many patients .

Similar Compounds

  • Sumatriptan
  • Rizatriptan
  • Zolmitriptan
  • Naratriptan
  • Eletriptan

This compound’s unique combination of high efficacy, good tolerability, and consistent pharmacokinetics makes it a valuable option in the treatment of acute migraine attacks.

生物活性

Almotriptan is a selective serotonin receptor agonist primarily used for the acute treatment of migraines. As a member of the triptan class, it targets specific serotonin receptors (5-HT1B and 5-HT1D), leading to vasoconstriction of cranial blood vessels and alleviation of migraine symptoms. This article delves into the biological activity, pharmacokinetics, efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound exerts its pharmacological effects by selectively activating 5-HT1B and 5-HT1D receptors:

  • 5-HT1B Receptors : Located on smooth muscle cells of cranial blood vessels, activation leads to vasoconstriction, counteracting the vasodilation associated with migraine.
  • 5-HT1D Receptors : Found on trigeminal neurons, their activation inhibits the release of pro-inflammatory neuropeptides, reducing neurogenic inflammation that contributes to migraine pain .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Absorption : The oral bioavailability is approximately 69.1%, with a peak plasma concentration reached within 1.5 to 2 hours post-administration .
  • Half-Life : The elimination half-life is around 3 hours, which allows for relatively quick onset of action .
  • Metabolism : Primarily metabolized by the cytochrome P450 system, this compound has minimal interactions with other medications due to its selective receptor activity .

Efficacy in Clinical Studies

Numerous clinical trials have assessed the efficacy of this compound in treating migraines. Below is a summary of key findings:

Study Dosage Pain Relief at 2 Hours (%) Pain-Free at 2 Hours (%) Recurrence Rate at 24 Hours (%)
Dowson et al. (2002) 6.25 mg60%38.7%8.8%
Dowson et al. (2002) 12.5 mg70%46.7%14.9%
Dowson et al. (2002) 25 mg75%66.5%16.2%
Sumatriptan (100 mg) -63.7%24.6%28.9%

The results indicate that this compound provides significant pain relief compared to placebo, with a dose-dependent increase in efficacy. Notably, the recurrence rate of headaches after initial relief was significantly lower with this compound than with sumatriptan or placebo.

Safety and Tolerability

This compound has been shown to have a favorable safety profile:

  • Adverse Events : The incidence of adverse events (AEs) is low, comparable to placebo in some studies and significantly lower than that observed with sumatriptan .
  • Patient Satisfaction : Due to its tolerability and effectiveness, this compound has been linked to higher patient satisfaction and compliance rates compared to older triptans like sumatriptan .

Case Studies

Several case studies highlight the real-world application and effectiveness of this compound:

  • Case Study A : A patient with chronic migraines reported a significant reduction in attack frequency after switching from sumatriptan to this compound, experiencing fewer side effects and better overall control over migraine episodes.
  • Case Study B : In a cohort study involving patients who had previously failed other treatments, this compound provided effective relief in over 70% of cases without notable adverse effects.

特性

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEMJKQOLOHJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044289
Record name Almotriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.21e-01 g/L
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction.
Record name Almotriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

154323-57-6, 181183-52-8
Record name Almotriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154323-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almotriptan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154323576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almotriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almotriptan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Almotriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALMOTRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4XL5SN61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of previously dried 1-[[2-carboxy-3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine (1.6 g; 0.0442 moles) in anhydrous quinoline (75 ml) and under atmosphere of nitrogen, cuprous oxide (160 mg; 0.0011 moles) was added. The reaction mixture was heated to 190° C. for 15 minutes, stirred to room temperature, poured into a mixture of 1N hydrochloric acid (150 ml) and ethyl acetate (50 ml), shaken and decanted. The aqueous solution was washed several times with ethyl acetate, then solid sodium bicarbonate was added until pH=7.8, and washed with n-hexane to eliminate the quinoline. The aqueous solution was made alkaline with solid potassium carbonate and extracted with ethyl acetate. The organic solution was dried (Na2SO4), the solvent removed under reduced pressure when a dark oil was obtained (1.3 g; yield 92%). This product was purified by column chromatography with silica gel and methylene chloride:ethanol:ammonium hydroxide (60:8:1) as eluent and a white foam (0.8 g) of 1-[[3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine was obtained.
Name
1-[[2-carboxy-3-(2-dimethylaminoethyl)-5-indolyl]methanesulphonyl]pyrrolidine
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almotriptan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Almotriptan
Reactant of Route 3
Almotriptan
Reactant of Route 4
Reactant of Route 4
Almotriptan
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Almotriptan
Reactant of Route 6
Almotriptan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。